![molecular formula C12H11NO2 B162912 Supercinnamaldehyde CAS No. 70351-51-8](/img/structure/B162912.png)
Supercinnamaldehyde
Overview
Description
Supercinnamaldehyde is a compound that may be used in transient receptor potential ankyrin 1 (TRPA 1)-mediated cell signaling studies . .
Molecular Structure Analysis
The molecular formula of Supercinnamaldehyde is C12H11NO2 . It is a solid compound .Chemical Reactions Analysis
Supercinnamaldehyde is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) channel . It activates TRPA1 ion channels through covalent modification of cysteines .Physical And Chemical Properties Analysis
Supercinnamaldehyde is a solid compound . It is soluble in DMSO . The molecular weight of Supercinnamaldehyde is 201.22 .Scientific Research Applications
Chemopreventive and Anti-inflammatory Properties
Supercinnamaldehydes have been identified as having potential in cancer prevention due to their ability to induce phase 2 enzymes via the Keap1/Nrf2/ARE pathway, which is a recognized strategy for cancer chemoprevention. Additionally, they exhibit anti-inflammatory properties, making them candidates for addressing chronic inflammation associated with cancer pathogenesis. The compounds were found to inhibit nitric oxide production and suppress NFκB signaling, suggesting their efficacy in cancer prevention (Nagle, Lim, Jones, Wells, & Chew, 2012).
Inhibitory Effects on Farnesyl-protein Transferase
2'-Hydroxycinnamaldehyde, a variant of supercinnamaldehyde, shows inhibitory effects on farnesyl-protein transferase, an enzyme that plays a role in cell signaling and cancer development. This compound was isolated from Cinnamomum cassia and has potential for further exploration in cancer research (Kwon, Cho, Lee, Nam, Bok, Chun, Kim, & Lee, 1996).
Applications in Product Manufacturing
α-Methylcinnamaldehyde, a type of supercinnamaldehyde, is used in various products such as cosmetics, flavors, perfumes, and as an intermediate in drug synthesis. Its synthesis was studied via Claisen-Schmidt condensation, showing its industrial and commercial relevance (Wagh & Yadav, 2018).
In Cancer Research
Supercinnamaldehydes have shown strong in vitro inhibition of various human cancer cells and in vivo inhibition of tumor growth in studies, without significant body weight loss in animal models. This highlights their potential as therapeutic agents in cancer treatment (Lee, Hong, Han, Park, Kim, Kwon, & Kim, 1999).
Tyrosinase Inhibition
Alpha-substituted derivatives of cinnamaldehyde, which include some forms of supercinnamaldehydes, have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin formation. This research is significant for applications in skin care and treating hyperpigmentation disorders (Cui, Liang, Hu, Shi, Cai, Gao, & Chen, 2015).
Biomedical Applications
Research on superparamagnetic iron oxide nanoparticles, including coatings with cinnamaldehyde derivatives, is relevant in various biomedical applications such as magnetic resonance imaging, drug delivery, and hyperthermia treatment (Gupta & Gupta, 2005).
Safety And Hazards
Supercinnamaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Cinnamaldehyde, a natural product that can be extracted from a variety of plants of the genus Cinnamomum, exhibits excellent biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties . It is expected that more interesting cinnamaldehyde-contained polymers, such as cinnamaldehyde-contained poly(amino acid)s derivatives, will be designed for biomedical applications in the future .
Relevant Papers The relevant papers retrieved indicate that Supercinnamaldehyde is an analog of cinnamaldehyde . It has been studied for its potential in biomedical applications, particularly in the treatment of cancer . The compound has been found to be cytotoxic towards human HCT 116 colorectal and MCF-7 breast carcinoma cells .
properties
IUPAC Name |
(3Z)-1-methyl-3-(2-oxopropylidene)indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKBLHCEDVWPRN-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1C2=CC=CC=C2N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\1/C2=CC=CC=C2N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(2-oxopropylidene)indolin-2-one | |
CAS RN |
70351-51-8 | |
Record name | Supercinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.